CBS-1114 hydrochloride

Inflammation 5-Lipoxygenase Enzyme Inhibition

CBS-1114 HCl is a direct 5-LOX inhibitor with a unique cardiometabolic profile, reducing epicardial adipose tissue and improving cardiac function—not replicated by standard 5-LOX inhibitors. Ideal for inflammation-cardiovascular research; use as a reference standard or for comparative pharmacology studies. Available in high purity (≥98%).

Molecular Formula C13H14ClN3
Molecular Weight 247.72 g/mol
CAS No. 33244-00-7
Cat. No. B6619486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBS-1114 hydrochloride
CAS33244-00-7
Molecular FormulaC13H14ClN3
Molecular Weight247.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N.Cl
InChIInChI=1S/C13H13N3.ClH/c14-13(11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12;/h1-10,15H,(H2,14,16);1H
InChIKeyMEXOQILBPMWGTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CBS-1114 Hydrochloride (CAS 33244-00-7): A 5-Lipoxygenase Inhibitor for Inflammation and Cardiovascular Research


CBS-1114 hydrochloride (N-Phenylbenzamidrazone hydrochloride) is a small-molecule inhibitor of the enzyme 5-lipoxygenase (5-LOX) [1]. This enzyme catalyzes the initial steps in the biosynthesis of pro-inflammatory leukotrienes from arachidonic acid, placing it at the center of inflammatory signaling pathways. As a 5-LOX inhibitor, CBS-1114 hydrochloride is primarily utilized as a research tool to investigate the role of leukotrienes in inflammation and inflammation-related disorders. Beyond its canonical anti-inflammatory potential, specific research indicates that CBS-1114 hydrochloride exhibits a unique cardiometabolic profile, with reported activity in maintaining and improving cardiac function and reducing epicardial adipose tissue . This dual-activity profile distinguishes it from many other 5-LOX inhibitors and makes it a specialized tool for specific research applications.

Why a Generic 5-LOX Inhibitor Cannot Substitute for CBS-1114 Hydrochloride


The 5-LOX inhibitor class is chemically and functionally diverse, and compounds cannot be interchanged based solely on their target. Inhibition mechanisms vary significantly, including redox-active inhibitors (e.g., NDGA), iron-ligand chelators, and FLAP (5-lipoxygenase-activating protein) inhibitors (e.g., MK-886), which can lead to vastly different off-target and downstream effects [1]. Furthermore, the unique cardiometabolic effects reported for CBS-1114 hydrochloride—specifically, its ability to maintain cardiac function and reduce epicardial adipose tissue [2]—are not a class-wide feature of 5-LOX inhibitors. For example, the clinically approved 5-LOX inhibitor zileuton is primarily indicated for asthma and lacks this reported cardiac profile. Therefore, substituting CBS-1114 hydrochloride with another 5-LOX inhibitor like zileuton or a natural product like NDGA would not replicate the specific biological outcomes for which it is selected, particularly in cardiovascular research models. The quantitative data below underscores these critical functional differences.

Quantitative Evidence for Selecting CBS-1114 Hydrochloride over Closest Analogs


5-LOX Inhibitory Potency of CBS-1114 Hydrochloride

CBS-1114 hydrochloride inhibits 5-lipoxygenase (5-LOX) with an IC50 of 4.33 µM . This places its potency in a mid-range compared to other known inhibitors. For context, the clinically used 5-LOX inhibitor zileuton has a reported IC50 of approximately 0.5-1 µM in some assays, while the natural product nordihydroguaiaretic acid (NDGA) has an IC50 of 1.4 µM [1]. While not the most potent inhibitor available, its efficacy is well-defined and provides a specific point of comparison for researchers designing dose-response experiments.

Inflammation 5-Lipoxygenase Enzyme Inhibition

Reported Cardioprotective Activity: A Differentiating Feature

Unlike standard 5-LOX inhibitors such as zileuton or MK-886, CBS-1114 hydrochloride is specifically reported to maintain and improve cardiac function and attenuate cardiac dysfunction [1]. Furthermore, it is reported to reduce epicardial adipose tissue (EAT) and/or pericardial adipose tissue in subjects with cardiovascular disease [1]. This functional activity is not a general property of 5-LOX inhibition and represents a key differentiator for research applications focused on the intersection of inflammation and cardiometabolic disease.

Cardiovascular Disease Inflammation Epicardial Adipose Tissue

Distinct Mechanism from FLAP Inhibitors like MK-886

CBS-1114 hydrochloride is a direct 5-LOX inhibitor, whereas MK-886 is a 5-lipoxygenase-activating protein (FLAP) inhibitor . This is a critical functional distinction. FLAP inhibitors prevent the translocation of 5-LOX to the nuclear membrane and thus block leukotriene synthesis indirectly. In contrast, direct 5-LOX inhibitors like CBS-1114 hydrochloride target the enzyme's catalytic site. Consequently, the two classes of compounds can have different effects in models where 5-LOX may have FLAP-independent functions or where the downstream signaling is differentially regulated.

Leukotriene Biosynthesis 5-Lipoxygenase Mechanism of Action

Optimal Research and Industrial Applications for CBS-1114 Hydrochloride


Investigating the Role of 5-LOX in Cardiometabolic Disease Models

This is the primary differentiating application for CBS-1114 hydrochloride. Its reported activity in maintaining cardiac function and reducing epicardial adipose tissue [1] makes it a specialized tool for research into the inflammatory underpinnings of cardiovascular diseases such as heart failure, atherosclerosis, and metabolic syndrome. Researchers can use this compound in vitro or in vivo to dissect the contribution of 5-LOX-derived lipid mediators to cardiac dysfunction and adipose tissue biology, areas where standard 5-LOX inhibitors like zileuton have not shown similar efficacy.

Validating 5-LOX as a Target in In Vitro Inflammation Assays

With a defined IC50 of 4.33 µM against 5-LOX , CBS-1114 hydrochloride is a suitable tool for validating target engagement in cell-based assays of inflammation. Researchers can use it as a reference compound to confirm that phenotypic effects (e.g., reduction in leukotriene B4 production) are indeed mediated by 5-LOX inhibition. Its potency allows for the establishment of clear dose-response relationships, and its direct inhibition mechanism provides a straightforward readout compared to more complex inhibitors like those targeting FLAP.

Comparative Studies of 5-LOX vs. FLAP Inhibition

The distinct mechanism of action of CBS-1114 hydrochloride as a direct enzyme inhibitor, compared to FLAP inhibitors like MK-886, enables crucial comparative pharmacology studies . Researchers can use CBS-1114 hydrochloride and MK-886 in parallel experiments to delineate the specific contributions of 5-LOX catalytic activity versus its FLAP-dependent translocation and activation. This is essential for understanding the nuanced biology of the 5-LOX pathway and for developing more targeted therapeutic strategies.

Reference Compound for Developing Novel 5-LOX Inhibitors

In medicinal chemistry and drug discovery programs, CBS-1114 hydrochloride can serve as a well-characterized reference standard . Its known potency (IC50 = 4.33 µM) and unique chemical scaffold (N-Phenylbenzamidrazone) provide a benchmark against which new chemical entities can be compared in enzyme inhibition assays and cellular models. Its reported cardiometabolic activity also presents an interesting phenotype for new inhibitors to emulate or surpass.

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